ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate
Description
Ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core linked via a carbonyl group to a piperazine ring substituted with an ethyl carboxylate. This structure combines a biologically active thiazolopyrimidine scaffold with a piperazine moiety, which is often employed to modulate solubility, bioavailability, and receptor interactions in medicinal chemistry .
Properties
Molecular Formula |
C15H18N4O4S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 4-(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H18N4O4S/c1-3-23-15(22)18-6-4-17(5-7-18)12(20)11-8-16-14-19(13(11)21)9-10(2)24-14/h8-9H,3-7H2,1-2H3 |
InChI Key |
MLKZGKTXOPPNPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN=C3N(C2=O)C=C(S3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor like 2-amino-4-methylthiazole can be reacted with a suitable carbonyl compound to form the thiazolopyrimidine ring.
Attachment of the Piperazine Moiety: The thiazolopyrimidine intermediate is then reacted with piperazine-1-carboxylate under conditions that facilitate nucleophilic substitution, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolo-pyrimidine compounds exhibit significant anticancer properties. For instance, a derivative similar to ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate was shown to induce apoptosis in cancer cell lines such as MCF-7. The compound increased apoptosis rates significantly compared to untreated controls, suggesting its potential as an anticancer agent .
Antimicrobial Properties
Research indicates that compounds containing the thiazolo-pyrimidine structure have notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to evaluate the antimicrobial activity of synthesized derivatives, revealing promising results for further development in infectious disease treatment .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with specific protein targets involved in cancer progression. These studies suggest favorable interactions with targets such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K), indicating its potential for targeted therapy in cancer treatment .
Study on Anticancer Efficacy
A study published in a peer-reviewed journal investigated the efficacy of thiazolo-pyrimidine derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited a dose-dependent increase in cytotoxicity against MCF-7 cells. The study concluded that these compounds could be developed into novel anticancer agents .
Antimicrobial Activity Assessment
Another research effort focused on the antimicrobial activity of ethyl 4-substituted piperazine derivatives. The study utilized the disc diffusion method to assess the effectiveness against various pathogens. Results indicated that certain derivatives showed significant inhibitory effects on bacterial growth, making them candidates for further pharmaceutical development aimed at treating bacterial infections .
Mechanism of Action
The mechanism of action of ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound is distinguished by its piperazine-1-carboxylate substituent. Key structural comparisons with analogs include:
- Key Differences :
- The piperazine-carboxylate group in the target compound contrasts with the pyrazole-methylene (Molbank M776) or pyrrolo-fused systems in other analogs .
- Substituents like 4-methylphenyl or dichlorophenyl (Molbank M776) enhance lipophilicity, whereas the piperazine in the target compound may improve water solubility .
Spectral and Analytical Data
- Mass Spectrometry :
- NMR :
Biological Activity
Ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse scientific literature.
Antimicrobial Properties
Research indicates that derivatives of thiazolo[3,2-a]pyrimidine exhibit notable antimicrobial activities. A study demonstrated that compounds within this class showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections .
Antitumor Activity
Several studies have focused on the antitumor effects of thiazolo-pyrimidine derivatives. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro assays revealed IC50 values indicating effective cytotoxicity against human cancer cell lines such as A431 (vulvar epidermal carcinoma) and others .
The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes involved in cellular proliferation and survival. Specifically, it has been suggested that these compounds may act as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis and cell division .
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against a panel of bacterial strains including E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating significant antimicrobial potential.
Study 2: Anticancer Activity
A recent study evaluated the anticancer activity of this compound on various human cancer cell lines. The results showed that at concentrations ranging from 10 to 100 µM, the compound significantly reduced cell viability by inducing apoptosis through mitochondrial pathways.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
